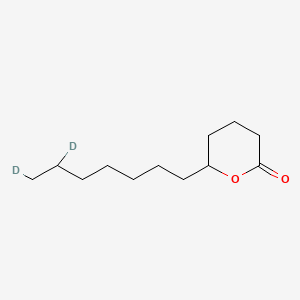

6-Heptyltetrahydro-2H-pyran-2-one-d2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

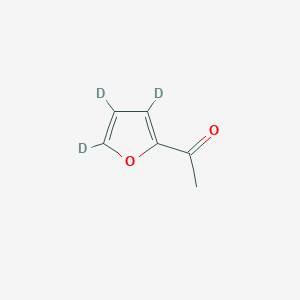

6-Heptiltetrahidro-2H-piran-2-ona-d2, también conocido como δ-Laurolactona-d2, es un análogo deuterado de la δ-Laurolactona. Este compuesto se caracteriza por el reemplazo de átomos de hidrógeno por deuterio, un isótopo estable del hidrógeno. La fórmula molecular de 6-Heptiltetrahidro-2H-piran-2-ona-d2 es C12H20D2O2, y tiene un peso molecular de 200.31 g/mol . Los compuestos deuterados se utilizan a menudo en la investigación científica debido a sus propiedades únicas, como perfiles farmacocinéticos y metabólicos alterados .

Métodos De Preparación

La síntesis de 6-Heptiltetrahidro-2H-piran-2-ona-d2 implica la deuteración de 1-Desoxi-1-L-prolina-D-fructosa . Un método común para sintetizar δ-Laurolactona implica la oxidación de 2-heptilciclopentanona usando peróxido de hidrógeno en presencia de un catalizador de óxido de tungsteno (VI) en acetonitrilo a 40°C durante 12 horas . La reacción produce δ-dodecalactona con una alta tasa de conversión y selectividad . Los métodos de producción industrial pueden implicar procesos de oxidación similares con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

6-Heptiltetrahidro-2H-piran-2-ona-d2 experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno, óxido de tungsteno (VI) y acetonitrilo . Por ejemplo, la oxidación de 2-heptilciclopentanona con peróxido de hidrógeno en presencia de óxido de tungsteno (VI) produce δ-dodecalactona . La naturaleza deuterada del compuesto también puede influir en su reactividad y la estabilidad de sus intermedios de reacción.

Aplicaciones Científicas De Investigación

6-Heptiltetrahidro-2H-piran-2-ona-d2 se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología y la medicina. En química, sirve como un compuesto marcado con isótopos estables para rastrear y cuantificar las vías de reacción . En biología y medicina, los compuestos deuterados como 6-Heptiltetrahidro-2H-piran-2-ona-d2 se utilizan para estudiar procesos metabólicos y el metabolismo de fármacos . Las propiedades únicas del compuesto lo hacen valioso para desarrollar nuevos fármacos y comprender su farmacocinética .

Mecanismo De Acción

El mecanismo de acción de 6-Heptiltetrahidro-2H-piran-2-ona-d2 implica su interacción con dianas moleculares y vías en sistemas biológicos. Como compuesto deuterado, puede exhibir afinidades de unión y estabilidad metabólica alteradas en comparación con su contraparte no deuterada . La incorporación de deuterio puede afectar el perfil farmacocinético del compuesto, lo que potencialmente lleva a vidas medias más largas y una degradación metabólica reducida . Estas propiedades lo convierten en una herramienta valiosa para estudiar el metabolismo de fármacos y la farmacocinética.

Comparación Con Compuestos Similares

6-Heptiltetrahidro-2H-piran-2-ona-d2 se puede comparar con otros compuestos similares, como δ-Laurolactona, 6-Etiltetrahidro-2H-piran-2-ona y 6-Pentil-2H-piran-2-ona . Si bien estos compuestos comparten similitudes estructurales, la presencia de deuterio en 6-Heptiltetrahidro-2H-piran-2-ona-d2 confiere propiedades únicas, como farmacocinética y estabilidad metabólica alteradas . Esto hace que 6-Heptiltetrahidro-2H-piran-2-ona-d2 sea particularmente valioso para aplicaciones de investigación donde se requiere el etiquetado de isótopos estables.

Propiedades

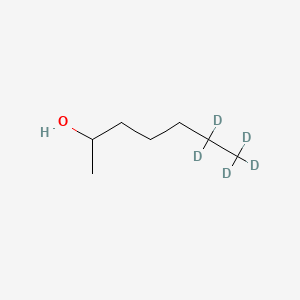

Fórmula molecular |

C12H22O2 |

|---|---|

Peso molecular |

200.31 g/mol |

Nombre IUPAC |

6-(6,7-dideuterioheptyl)oxan-2-one |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/i1D,2D |

Clave InChI |

QRPLZGZHJABGRS-QDNHWIQGSA-N |

SMILES isomérico |

[2H]CC([2H])CCCCCC1CCCC(=O)O1 |

SMILES canónico |

CCCCCCCC1CCCC(=O)O1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)

![(3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12366542.png)